Deleobuvir

Description

Structure

3D Structure

Properties

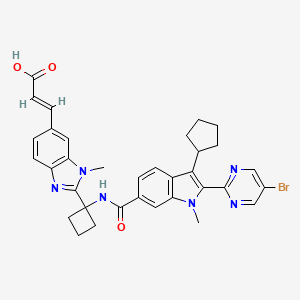

IUPAC Name |

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAIGAHXAJEULY-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33BrN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235516 |

Source

|

| Record name | Deleobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863884-77-9 |

Source

|

| Record name | BI 207127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deleobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deleobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deleobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELEOBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deleobuvir (BI 207127): A Technical Chronicle of Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of deleobuvir, with a focus on its mechanism of action, preclinical and clinical evaluation, and the experimental methodologies employed.

Discovery and Lead Optimization

The journey to identify deleobuvir began with a high-throughput screening (HTS) campaign that identified an initial hit compound. This lead molecule underwent extensive optimization guided by principles of conformation-based restrictions and scaffold replacements to enhance its antiviral potency and pharmacokinetic properties.

A key strategy in the lead optimization process was to rigidify the molecule's conformation to better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach to identify a new structural hinge, leading to a promising diamide chemical series. Further refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere, which ultimately led to the identification of deleobuvir.

Chemical Synthesis

The chemical synthesis of deleobuvir is a convergent process, with a key step involving a one-pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial for the large-scale synthesis required for clinical development. The synthesis starts from commercially available materials and involves the construction of the core indole and benzimidazole ring systems, followed by their coupling and subsequent modifications to yield the final active pharmaceutical ingredient.

Mechanism of Action

Deleobuvir is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity and prevents viral RNA replication.[2][3]

Preclinical Evaluation

In Vitro Antiviral Activity

The antiviral activity of deleobuvir was assessed using HCV subgenomic replicon assays. In these cell-based assays, deleobuvir demonstrated potent inhibition of HCV replication, with median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for genotype 1b.[1][4]

| Parameter | HCV Genotype 1a | HCV Genotype 1b |

| EC50 (nM) | 23[1][4] | 11[1][4] |

| IC50 (nM) | 50[3] | 50[3] |

In Vitro Resistance Studies

In vitro resistance selection studies were conducted by passaging HCV replicons in the presence of increasing concentrations of deleobuvir. These studies identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495, P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the P495L substitution conferred a 120- to 310-fold decrease in sensitivity to deleobuvir.[5]

| Mutation | Fold-Change in EC50 |

| P495L | 120-310[5] |

| P495S | >100 |

| V499A | >10 |

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV.

Methodology:

-

Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene are seeded in 96-well plates.

-

The cells are treated with serial dilutions of deleobuvir.

-

After a 72-hour incubation period at 37°C, the cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

A reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and radiolabeled [3H]UTP is prepared.

-

Deleobuvir is added to the reaction mixture.

-

The mixture is incubated to allow the polymerase to synthesize a new RNA strand, incorporating the [3H]UTP.

-

Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated RNA template.

-

If the [3H]UTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the scintillant within the bead to emit light.

-

The amount of light emitted is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.

In Vitro Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

HCV replicon-containing cells are cultured in the presence of a low concentration of deleobuvir.

-

The culture is monitored for signs of viral replication.

-

The concentration of deleobuvir in the culture medium is gradually increased over several passages (typically 10-15 weeks).

-

Cell colonies that are able to replicate in the presence of high concentrations of the drug are isolated.

-

The NS5B gene from these resistant colonies is sequenced to identify any amino acid substitutions compared to the wild-type virus.

Clinical Development

Deleobuvir progressed to Phase 3 clinical trials, where it was primarily evaluated in combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials in its development program were the SOUND-C2, SOUND-C3, HCVerso1, and HCVerso2 studies.

Clinical Trial Design Overview

The clinical trials for deleobuvir were designed to assess its safety, efficacy, and optimal dosing in treatment-naïve patients with chronic HCV genotype 1 infection.

Key Clinical Trials

SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing regimens of deleobuvir in combination with faldaprevir and ribavirin in treatment-naïve patients with HCV genotype 1.[6][7]

SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of faldaprevir, deleobuvir, and ribavirin in treatment-naïve patients with HCV genotype 1a (IL28B CC) and 1b.[8]

HCVerso1 (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that further investigated the efficacy and safety of faldaprevir and deleobuvir with ribavirin in treatment-naïve patients with HCV genotype 1b, including those with compensated cirrhosis and those ineligible for peginterferon therapy.[9][10]

Inclusion Criteria (HCVerso1 & 2):

-

Age 18-75 years

-

Chronic HCV genotype 1b infection

-

HCV RNA ≥1,000 IU/mL

-

Treatment-naïve

-

Compensated liver disease (with or without cirrhosis)[10]

Exclusion Criteria (HCVerso1 & 2):

-

Mixed-genotype HCV or non-1b genotype

-

Hepatitis B or HIV co-infection

-

Decompensated liver disease

-

In HCVerso1, patients likely ineligible for peginterferon/ribavirin were excluded.[10]

Clinical Efficacy

The combination of deleobuvir, faldaprevir, and ribavirin demonstrated high efficacy in treatment-naïve patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir, deleobuvir, and ribavirin resulted in significantly higher SVR12 rates compared to historical controls.[9]

| Trial | Treatment Arm | Patient Population | SVR12 Rate |

| SOUND-C2 | Faldaprevir + Deleobuvir + Ribavirin (28 weeks) | HCV GT-1b, Treatment-naïve | 85%[9] |

| HCVerso1 | Faldaprevir + Deleobuvir + Ribavirin (24 weeks) | HCV GT-1b, Treatment-naïve | 81% (adjusted)[11] |

| HCVerso2 | Faldaprevir + Deleobuvir + Ribavirin (24 weeks) | HCV GT-1b, Treatment-naïve (including IFN-ineligible) | 72-74% (adjusted, with cirrhosis)[11] |

Safety and Tolerability

The most common adverse events reported in clinical trials of deleobuvir in combination with faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash).[9] These were generally mild to moderate in intensity.

Discontinuation of Development

Despite promising results in patients with HCV genotype 1b, the development of deleobuvir was discontinued in December 2013. The decision was based on findings from the Phase 3 trials which indicated that the overall efficacy of the faldaprevir and deleobuvir-based regimen was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics, particularly in patients with genotype 1a infection where response rates were considerably lower.

Conclusion

Deleobuvir (BI 207127) represents a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that progressed through a rigorous discovery and development program. While it ultimately did not reach the market due to insufficient efficacy in broader patient populations, the technical data and insights gained from its development have contributed valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols and clinical trial data presented in this guide offer a comprehensive resource for researchers and scientists in the field.

References

- 1. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deleobuvir – All About Drugs [allfordrugs.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Efficacy and safety of faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Resistance Study of AG-021541, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. HCVerso1 and 2: faldaprevir with deleobuvir (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Deleobuvir: A Deep Dive into its Mechanism as an NS5B Polymerase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, NS5B represents a prime target for direct-acting antiviral (DAA) agents. This technical guide provides a comprehensive overview of the mechanism of action of deleobuvir, detailing its allosteric inhibition of NS5B, binding characteristics, and the molecular basis of viral resistance. This document synthesizes quantitative data from biochemical and cellular assays and outlines detailed experimental protocols for the characterization of NS5B inhibitors.

Introduction to Deleobuvir and the HCV NS5B Target

The hepatitis C virus is a single-stranded RNA virus that relies on its own enzymatic machinery for replication. The NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes. Unlike host cellular polymerases, HCV NS5B is a valid target for selective antiviral therapy.

Deleobuvir is a potent and selective NNI that targets the NS5B polymerase. NNIs are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site for nucleotide incorporation. This binding induces a conformational change that ultimately impairs the enzyme's catalytic function.[1]

Mechanism of Action: Allosteric Inhibition of NS5B

Deleobuvir functions by binding to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1" or "thumb site I".[2][3] This binding is a reversible and non-covalent interaction. The binding of deleobuvir to this pocket induces a conformational change in the NS5B protein, which locks the enzyme in an inactive state. This conformational change is thought to prevent the necessary structural rearrangements required for the initiation and elongation of the nascent RNA strand.

The proposed mechanism of allosteric inhibition by deleobuvir can be visualized as follows:

Quantitative Analysis of Deleobuvir's Inhibitory Activity

The potency of deleobuvir has been quantified in various in vitro systems, including enzymatic assays and cell-based replicon systems. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to evaluate its antiviral activity.

| Parameter | HCV Genotype | Value (nM) | Assay System |

| EC50 | Genotype 1a | 23 | Subgenomic Replicon |

| EC50 | Genotype 1b | 11 | Subgenomic Replicon |

| IC50 | Genotype 1b | 50 | Recombinant NS5B Assay |

Table 1: In Vitro Activity of Deleobuvir Against HCV Genotypes 1a and 1b. [3][4]

Molecular Basis of Resistance

The emergence of drug resistance is a critical consideration in antiviral therapy. For deleobuvir, resistance has been primarily associated with amino acid substitutions within the thumb pocket 1 binding site of the NS5B polymerase. The most frequently observed resistance-associated variations (RAVs) occur at positions Proline 495 (P495), Proline 496 (P496), and Valine 499 (V499).[4]

| Mutation | Fold-Change in Deleobuvir Susceptibility (EC50) |

| P495L | >100 |

| P495S | >100 |

| P496S | >10 |

| V499A | 2-5 |

Table 2: Impact of Key Resistance Mutations on Deleobuvir Activity.

The logical relationship for the development of resistance is depicted below:

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NS5B inhibitors like deleobuvir.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the enzymatic activity of recombinant NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Workflow:

Protocol:

-

Reaction Mixture Preparation:

-

Prepare the assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 50 mM NaCl.

-

In a 50 µL reaction volume, combine the following components on ice:

-

Recombinant HCV NS5B polymerase (final concentration: 50 nM)

-

Poly(A) RNA template (final concentration: 100 ng/µL)

-

Oligo(U)₁₂ primer (final concentration: 10 ng/µL)

-

ATP, CTP, GTP (final concentration: 10 µM each)

-

UTP (final concentration: 1 µM)

-

[α-³²P]UTP (10 µCi)

-

Deleobuvir or other inhibitors at desired concentrations (or DMSO as a control).

-

-

-

Incubation:

-

Initiate the reaction by transferring the reaction mixture to a 30°C water bath.

-

Incubate for 1 hour.

-

-

Reaction Termination and RNA Precipitation:

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Precipitate the RNA by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.

-

-

Quantification:

-

Collect the precipitated RNA on a glass fiber filter.

-

Wash the filter extensively with 5% TCA and then with ethanol.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

HCV Subgenomic Replicon Assay for EC50 Determination

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon.

Protocol:

-

Cell Seeding:

-

Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) in 96-well plates at a density of 5 x 10³ cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of deleobuvir in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Quantification of HCV Replication:

-

If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Alternatively, total RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Site-Directed Mutagenesis for Resistance Profiling

This protocol describes the generation of NS5B mutants with specific resistance-associated variations using a commercially available site-directed mutagenesis kit.

Protocol:

-

Primer Design:

-

Design complementary forward and reverse primers containing the desired mutation (e.g., for P495L). The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction using a high-fidelity DNA polymerase, a plasmid containing the wild-type HCV NS5B gene as a template, and the designed mutagenic primers.

-

Perform thermal cycling according to the kit manufacturer's instructions to amplify the entire plasmid with the desired mutation.

-

-

Digestion of Parental DNA:

-

Digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.

-

-

Transformation:

-

Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Protein Expression and Purification:

-

Express and purify the mutant NS5B protein using a suitable expression system (e.g., E. coli or baculovirus) for subsequent characterization in enzymatic assays.

-

Conclusion

Deleobuvir is a well-characterized allosteric inhibitor of the HCV NS5B polymerase that acts by binding to the thumb pocket 1 and inducing a non-productive conformation of the enzyme. Its potent antiviral activity is underscored by low nanomolar EC50 values in cell-based replicon assays. The emergence of resistance is primarily driven by mutations in the inhibitor's binding site, with P495 substitutions conferring the highest levels of resistance. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel NS5B inhibitors, contributing to the development of more effective therapies for hepatitis C. Although the development of deleobuvir was discontinued, the knowledge gained from its study remains valuable for the field of antiviral drug discovery.[4]

References

- 1. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deleobuvir – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]

The Convergent Synthesis of Deleobuvir: A Technical Guide

Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, represents a significant target in antiviral drug development. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth overview of a convergent chemical synthesis pathway for Deleobuvir, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient. The synthesis is characterized by strategic bond formations, including a notable Heck reaction and a crucial amide bond formation, culminating in a final hydrolysis step.

Core Synthesis Strategy

The synthesis of Deleobuvir is designed as a convergent process, where two major molecular fragments are synthesized independently and then coupled together. This approach allows for efficient material throughput and purification of intermediates, maximizing the overall yield. The key fragments are:

-

The Indole Core: A substituted 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid.

-

The Benzimidazole Acrylate Side Chain: An (E)-butyl 3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate moiety.

These two fragments are joined via an amide bond, followed by the hydrolysis of the butyl ester to yield the final carboxylic acid of Deleobuvir.

Synthesis of the Indole Core Fragment

The preparation of the indole core begins with the synthesis of a stable isopropyl ester of 3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid, which is then brominated to introduce a key handle for subsequent cross-coupling reactions.

Step 1: Synthesis of Isopropyl 3-Cyclopentyl-1-methyl-1H-indole-6-carboxylate

This step involves the transesterification of the corresponding methyl ester to the more stable isopropyl ester.

Experimental Protocol: A mixture of methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.194 mol) and lithium isopropoxide (16.2 g, 95%, 0.233 mol) in 2-propanol is stirred at 65 ± 5 °C for at least 30 minutes to ensure complete transesterification. The reaction mixture is then cooled to 40 ± 5 °C, and water (600 g) is added at a rate that maintains the temperature. Following the addition of water, the mixture is cooled to 20-25 °C over 2 hours and held at this temperature for at least 1 hour to facilitate crystallization. The solid product is collected by filtration, rinsed with 28 wt% 2-propanol in water (186 g) and then with water (500 g). The wet cake is dried under vacuum (< 200 Torr) at 40-45 °C until the water content is below 0.5%.[1]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | 257.33 | 50.0 g | 0.194 |

| Lithium isopropoxide (95%) | 66.01 | 16.2 g | 0.233 |

| 2-Propanol | - | - | - |

| Water | - | - | - |

| Product | Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | 52.7 g | 95% Yield |

Step 2: Synthesis of Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

The indole core is then brominated at the 2-position. Careful temperature control and quenching are critical to minimize the formation of impurities.

Experimental Protocol: This process involves the bromination of Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with bromine. It is crucial to control the reaction temperature and to quench the reaction mixture with a solution of aqueous sodium thiosulfate and 4-methylmorpholine to minimize the formation of dibromo and 2-indolone impurities. The crude product is then neutralized with NaOH. The product is dried under vacuum at 50-60 °C until the water content is less than 0.4%.[1]

| Reagent/Material | Notes |

| Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Starting material from Step 1 |

| Bromine | Brominating agent |

| Sodium thiosulfate (aq) | Quenching agent |

| 4-Methylmorpholine | Quenching agent |

| Sodium hydroxide | Neutralization |

| Product | Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate |

| Yield | 80-85% |

Synthesis of the Benzimidazole Acrylate Side Chain

The synthesis of this fragment involves a palladium-catalyzed Heck reaction to form a cinnamate derivative, which serves as a precursor to the benzimidazole ring system.

Step 3: Synthesis of n-Butyl 3-methylamino-4-nitrocinnamate via Ligandless Heck Reaction

This key step utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: To a solution of 4-chloro-2-(methyl)aminonitrobenzene, Pd(OAc)₂ (0.005 eq), and LiCl (1.0 eq) in DMAc, 'Pr₂NEt (1.2 eq) is added, followed by n-butyl acrylate (1.05 eq) under a nitrogen atmosphere. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to 50 °C, 1-methylimidazole (0.5 eq) is added, and the mixture is stirred for 30 minutes before being filtered. Water is added to the filtrate, and the resulting mixture is cooled to room temperature over 1 hour. The solid product is collected by filtration, washed with water, and dried.[2]

| Reagent/Material | Molar Mass ( g/mol ) | Moles (Relative) |

| 4-chloro-2-(methyl)aminonitrobenzene | - | 1.0 eq |

| Pd(OAc)₂ | 224.50 | 0.005 eq |

| LiCl | 42.39 | 1.0 eq |

| 'Pr₂NEt | 129.24 | 1.2 eq |

| n-Butyl acrylate | 128.17 | 1.05 eq |

| 1-Methylimidazole | 82.10 | 0.5 eq |

| DMAc | - | Solvent |

| Product | n-Butyl 3-methylamino-4-nitrocinnamate | 96% Yield |

A detailed synthesis for 4-chloro-2-(methyl)aminonitrobenzene starts from 2,4-dichloronitrobenzene and aqueous methylamine in DMSO at 65 °C.[1][2]

Assembly of Deleobuvir and Final Hydrolysis

The two key fragments are coupled through an amide bond, followed by the formation of the benzimidazole ring and final hydrolysis of the ester to yield Deleobuvir. A crucial one-pot borylation-Suzuki coupling reaction has also been reported as a highly efficient method for a related synthesis.[3]

Step 4: Amide Coupling, Benzimidazole Formation, and Final Hydrolysis

The following steps describe the final assembly. The synthesis of the cyclobutylamino intermediate is achieved via a Bucherer-Bergs reaction using potassium cyanide.[4] The subsequent amide coupling and cyclization to form the benzimidazole ring lead to the penultimate ester intermediate.

Experimental Protocol for Hydrolysis: The hydrolysis of (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate is carried out in a mixture of THF/MeOH and aqueous NaOH. Controlled acidification of the resulting sodium salt with acetic acid is critical to obtain a crystalline product that is easy to filter.[2] An alternative procedure involves heating the starting ester (I) in l-methyl-2-pyrrolidinone (NMP) to 50-53 °C, followed by the addition of aqueous NaOH. The mixture is stirred for approximately 10 hours. After completion, a premixed aqueous solution of acetic acid is added to adjust the pH to 5.5-7.5. The mixture is then cooled to 20+5 °C, and the solid product is collected by filtration.[5]

| Reagent/Material | Purpose |

| (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | Starting Ester |

| THF/MeOH or NMP | Solvent |

| Sodium Hydroxide (aq) | Hydrolysis Reagent |

| Acetic Acid (aq) | Acidification |

| Product | Deleobuvir |

| Yield | 90% for the ester precursor, 93-98% for the final hydrolysis step [1][2] |

Visualizing the Synthesis Pathway

The overall synthetic pathway can be visualized as a convergent process.

Caption: Convergent synthesis pathway of Deleobuvir.

This diagram illustrates the two main branches of the synthesis converging to form the final product.

Logical Workflow for Key Reaction

The Heck reaction is a critical C-C bond-forming step in this synthesis.

Caption: Workflow for the ligandless Heck reaction.

This workflow outlines the key steps and conditions for the palladium-catalyzed cross-coupling reaction.

References

- 1. hepatochem.com [hepatochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A highly concise and convergent synthesis of HCV polymerase inhibitor Deleobuvir (BI 207127): application of a one-pot borylation-Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of deleobuvir, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Deleobuvir Binding Site on HCV NS5B Thumb-Pocket 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Deleobuvir to the thumb-pocket 1 allosteric site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the binding interactions and experimental workflows.

Introduction to Deleobuvir and the NS5B Thumb-Pocket 1

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, an essential enzyme for viral replication. Unlike nucleoside inhibitors that target the enzyme's active site, Deleobuvir binds to an allosteric site known as thumb-pocket 1.[1] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.[2] The thumb-pocket 1 is located approximately 30 Å from the catalytic center of the enzyme, within the thumb domain.[3][4] This site is a target for a class of indole-based inhibitors, to which Deleobuvir belongs.

Quantitative Data on Deleobuvir Binding and Activity

The inhibitory activity of Deleobuvir has been characterized through various in vitro assays, primarily using HCV replicon systems of different genotypes. The potency of Deleobuvir is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 | 23 nM | 11 nM | [2] |

Deleobuvir generally exhibits greater potency against genotype 1b compared to genotype 1a.[1] This difference in activity is attributed to natural polymorphisms in the NS5B sequence between the two genotypes.

Resistance to Deleobuvir is primarily associated with amino acid substitutions at key residues within the thumb-pocket 1. The most frequently observed resistance-associated variants (RAVs) are at positions Pro495, Pro496, and Val499.

| Mutation | Fold Change in Deleobuvir Susceptibility | Reference |

| P495L | 120- to 310-fold decrease |

Mutations at position P495, such as P495L, confer the highest levels of resistance to Deleobuvir.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of Deleobuvir with HCV NS5B.

Expression and Purification of Recombinant HCV NS5B

Objective: To produce soluble, active HCV NS5B polymerase for use in biochemical assays and structural studies.

Protocol:

-

Cloning: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of 21-55 amino acids to improve solubility) is cloned into an expression vector, such as pET for E. coli or a baculovirus transfer vector for insect cells. An affinity tag (e.g., hexa-histidine) is often included to facilitate purification.

-

Expression:

-

E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Insect Cells: Recombinant baculovirus is generated and used to infect insect cell lines (e.g., Sf9 or Sf21).

-

-

Lysis: Cells are harvested and lysed by sonication or using a microfluidizer in a buffer containing detergents and protease inhibitors.

-

Purification:

-

The soluble lysate is clarified by centrifugation.

-

The protein is purified using a series of chromatography steps, which may include:

-

Affinity Chromatography: (e.g., Ni-NTA resin for His-tagged proteins).

-

Ion-Exchange Chromatography: (e.g., DEAE-Sepharose or Heparin-Sepharose).

-

Size-Exclusion Chromatography: To obtain highly pure, monomeric protein.

-

-

-

Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of Deleobuvir against the NS5B polymerase.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(dT)), and ribonucleotides (e.g., ATP, CTP, GTP, and radiolabeled UTP such as [α-³³P]UTP).

-

Inhibitor Preparation: Deleobuvir is serially diluted to various concentrations.

-

Enzyme Reaction:

-

Purified recombinant NS5B is pre-incubated with the various concentrations of Deleobuvir.

-

The enzymatic reaction is initiated by the addition of the ribonucleotides.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

-

Termination and Detection:

-

The reaction is stopped by the addition of EDTA.

-

The radiolabeled RNA product is captured on a filter membrane (e.g., DE81).

-

Unincorporated nucleotides are washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each Deleobuvir concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

Objective: To assess the antiviral activity (EC50) of Deleobuvir in a cell-based system that mimics HCV replication.

Protocol:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of Deleobuvir.

-

Incubation: The treated cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication.

-

Quantification of Replication:

-

If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

-

Alternatively, viral RNA can be quantified by RT-qPCR.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the cytotoxic concentration (CC50) of Deleobuvir.

-

Data Analysis: The EC50 value is calculated by plotting the inhibition of HCV replication against the concentration of Deleobuvir and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.

Site-Directed Mutagenesis for Resistance Studies

Objective: To introduce specific mutations into the NS5B gene to study their effect on Deleobuvir susceptibility.

Protocol:

-

Mutagenesis: A plasmid containing the HCV NS5B gene is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange) with primers containing the desired mutation (e.g., to change Pro495 to Leu).

-

Sequencing: The entire NS5B gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Purification: The mutant NS5B protein is expressed and purified as described in section 3.1.

-

Phenotypic Analysis:

-

The enzymatic activity of the mutant protein is assessed in the polymerase inhibition assay (section 3.2) to determine the IC50 of Deleobuvir against the mutant enzyme.

-

Alternatively, the mutation can be introduced into an HCV replicon, and the EC50 of Deleobuvir against the mutant replicon is determined (section 3.3).

-

-

Fold-Change Calculation: The fold-change in resistance is calculated by dividing the IC50 or EC50 for the mutant by the IC50 or EC50 for the wild-type enzyme.

Visualizations

Deleobuvir Mechanism of Action

Caption: Allosteric inhibition of HCV NS5B by Deleobuvir.

Experimental Workflow for IC50 Determination

Caption: Workflow for NS5B polymerase inhibition assay.

Deleobuvir Binding Site Interactions

Caption: Key hydrophobic interactions at the Deleobuvir binding site.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development of Deleobuvir for therapeutic use was terminated.

References

- 1. researchgate.net [researchgate.net]

- 2. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preclinical Pharmacokinetics and Metabolism of Deleobuvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information presented is collated from available scientific literature and is intended to support research and development activities.

Introduction

Deleobuvir is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is vital for predicting its pharmacokinetic profile and safety in humans. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics in Preclinical Models

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters of Deleobuvir in rats.

| Parameter | Rat |

| Clearance (CL) | 1.2 mL/min/kg |

| Half-life (t½) | 4.4 hours |

| Time to Maximum Concentration (Tmax) | 3.5 hours |

| Maximum Concentration (Cmax) | 18,000 nM |

| Area Under the Curve (AUC) | 60,000 nM*h |

| Oral Bioavailability (F) | Not explicitly quantified in the provided search results |

Data sourced from publicly available information from Boehringer Ingelheim.[1][2]

Metabolism of Deleobuvir

Deleobuvir undergoes significant metabolism, with key biotransformations occurring in the liver and the gastrointestinal tract. The primary metabolic pathways involve reduction and glucuronidation.

Major Metabolites

Two major metabolites of Deleobuvir have been identified in preclinical and clinical studies:

-

CD 6168: This metabolite is formed through the reduction of the alkene moiety of Deleobuvir. Notably, this transformation is primarily mediated by gut bacteria.[3][4][5]

-

Deleobuvir-acyl-glucuronide: This conjugate is formed through the glucuronidation of the carboxylic acid group of the parent drug.[3][4][6]

Metabolic Pathways

The metabolic fate of Deleobuvir is depicted in the following pathway. The initial biotransformation can either be the reduction of the double bond to form CD 6168 or glucuronidation to form the acyl glucuronide. CD 6168 can also undergo subsequent glucuronidation.

Experimental Protocols

This section details the methodologies employed in key preclinical studies of Deleobuvir's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of Deleobuvir following oral administration.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: Deleobuvir is administered orally, often as a single dose. The formulation vehicle should be appropriate for the compound's solubility.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose from a suitable site (e.g., tail vein or jugular vein).

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Sample Analysis: Plasma concentrations of Deleobuvir and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and CL are calculated using non-compartmental analysis (NCA).

In Vitro Metabolic Stability Assays

Objective: To assess the metabolic stability of Deleobuvir in liver microsomes and hepatocytes from various species.

Experimental Workflow:

Methodology for Liver Microsomes:

-

Incubation Mixture: A typical incubation mixture contains liver microsomes (from rat, dog, monkey, or human), Deleobuvir at a specified concentration (e.g., 1 µM), and a buffer system.

-

Initiation: The reaction is initiated by adding a cofactor solution, most commonly NADPH.

-

Incubation: The mixture is incubated at 37°C with shaking.

-

Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the remaining Deleobuvir is determined by LC-MS/MS.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Methodology for Hepatocytes:

-

Cell Suspension: Cryopreserved or fresh hepatocytes from the desired species are prepared in a suitable incubation medium.

-

Incubation: Deleobuvir is added to the hepatocyte suspension and incubated at 37°C in a controlled atmosphere (e.g., 5% CO2, 95% humidity).

-

Sampling: Aliquots of the cell suspension are collected at different time points.

-

Analysis and Data Interpretation: Similar to the microsome assay, the concentration of Deleobuvir is measured over time to determine metabolic stability parameters.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of Deleobuvir to inhibit major CYP isoforms.

Methodology:

-

System: Human liver microsomes are commonly used as the enzyme source.

-

Probe Substrates: Specific probe substrates for individual CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) are used.

-

Incubation: The probe substrate, human liver microsomes, and various concentrations of Deleobuvir are incubated in the presence of NADPH.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

IC50 Determination: The concentration of Deleobuvir that causes 50% inhibition (IC50) of the probe substrate's metabolism is calculated.

Conclusion

The preclinical data available for Deleobuvir indicate that it is extensively metabolized, with significant contributions from both hepatic enzymes and gut microbiota. The pharmacokinetic profile in rats suggests moderate clearance and a half-life of approximately 4.4 hours. While a comprehensive cross-species comparison of pharmacokinetics is limited by the lack of publicly available data for dogs and monkeys, the information from rat and in vitro human systems provides a solid foundation for understanding the ADME properties of this HCV NS5B polymerase inhibitor. The detailed experimental protocols provided in this guide offer a framework for designing and interpreting further preclinical studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of deleobuvir, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Deleobuvir: A Focus on Non-CYP450 Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, undergoes extensive metabolism primarily mediated by non-cytochrome P450 (non-CYP450) enzymes. This guide provides a comprehensive overview of the key biotransformation pathways of Deleobuvir, with a focus on the experimental methodologies used to elucidate these routes and the quantitative data supporting our current understanding. The significant contribution of gut microbial enzymes and UDP-glucuronosyltransferases (UGTs) to Deleobuvir's clearance highlights the importance of considering these non-CYP450 pathways in drug development.

Overview of Deleobuvir Metabolism

Clinical studies have revealed that Deleobuvir is subject to two primary metabolic transformations, leading to the formation of an acyl glucuronide conjugate and an alkene reduction metabolite.[1][2] These metabolic pathways are significant as they substantially influence the pharmacokinetic profile and clearance of the parent drug. Notably, conventional in vitro models utilizing human liver microsomes or hepatocytes under aerobic conditions failed to predict the in vivo clearance of Deleobuvir, underscoring the critical role of extrahepatic and non-oxidative metabolic routes.[3][4]

Key Non-CYP450 Metabolic Pathways

The biotransformation of Deleobuvir is dominated by two non-CYP450 enzymatic processes: acyl glucuronidation, a phase II conjugation reaction, and alkene reduction, a phase I reductive reaction mediated by the gut microbiota.

Acyl Glucuronidation

A major circulating metabolite of Deleobuvir is its acyl glucuronide (Deleobuvir-AG).[2] This metabolite is formed through the conjugation of a glucuronic acid moiety to the carboxylic acid group of Deleobuvir. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. While the specific UGT isoforms responsible for Deleobuvir's glucuronidation have not been definitively identified in the available literature, UGTs such as UGT1A3, UGT1A9, and particularly UGT2B7 are known to be the primary enzymes involved in the glucuronidation of compounds containing carboxylic acid functional groups.[5][6]

Alkene Reduction by Gut Microbiota

The second major biotransformation pathway involves the reduction of the alkene double bond in the acrylic acid side chain of Deleobuvir, resulting in the formation of the metabolite CD 6168.[1][4] This metabolic step is not catalyzed by hepatic enzymes but is rather a consequence of the metabolic activity of the anaerobic bacteria residing in the gastrointestinal tract.[3] The gut microbiome possesses a diverse array of enzymes capable of carrying out reductive and hydrolytic reactions that are not typically observed in human tissues.[1][3] The formation of CD 6168 is a clear example of the significant impact of the gut microbiota on drug metabolism.

Quantitative Analysis of Deleobuvir Metabolism

The following tables summarize the quantitative data on the distribution of Deleobuvir and its major metabolites in human plasma and feces following a single oral dose of [14C]Deleobuvir.

Table 1: Distribution of Deleobuvir and its Major Metabolites in Human Plasma

| Analyte | Percentage of Total Drug-Related Material in Plasma |

| Deleobuvir | ~49.5% - 74.3% |

| Deleobuvir-acyl-glucuronide | ~15.2% - 25.6% |

| CD 6168 (alkene reduction metabolite) | ~7.5% - 24.9% |

Data compiled from studies on the mass balance and metabolite profile of Deleobuvir.[2]

Table 2: Excretion of Deleobuvir and its Major Metabolites in Human Feces

| Analyte | Percentage of Administered Dose in Feces |

| Deleobuvir | ~30% - 35% |

| CD 6168 (alkene reduction metabolite) | ~30% - 35% |

| Other Metabolites (including hydroxylated CD 6168) | ~21% |

Data compiled from studies on the mass balance and metabolite profile of Deleobuvir.[1][2]

Experimental Protocols

The elucidation of Deleobuvir's non-CYP450 metabolism relies on a combination of in vivo human studies and specialized in vitro experimental systems.

Human Mass Balance Study

-

Objective: To determine the absorption, metabolism, and excretion of Deleobuvir in humans.

-

Methodology:

-

Administer a single oral dose of radiolabeled [14C]Deleobuvir to healthy human subjects.

-

Collect blood, urine, and feces samples at predetermined time points.

-

Quantify the total radioactivity in each sample to determine the extent of absorption and routes of excretion.

-

Profile the radioactive components in plasma and feces using high-performance liquid chromatography (HPLC) coupled with radiochemical detection.

-

Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro UGT Reaction Phenotyping

-

Objective: To identify the UGT isoforms responsible for the formation of Deleobuvir-acyl-glucuronide.

-

Methodology:

-

Incubate Deleobuvir with a panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15).

-

The incubation mixture should contain the recombinant UGT enzyme, Deleobuvir, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer system. The inclusion of a pore-forming agent like alamethicin is often necessary to ensure access of the substrate to the active site of the enzyme within the microsomal membrane.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Analyze the formation of Deleobuvir-acyl-glucuronide using LC-MS/MS.

-

The UGT isoforms that produce the highest levels of the glucuronide metabolite are identified as the primary contributors to this pathway.

-

In Vitro Anaerobic Incubation with Fecal Homogenates

-

Objective: To confirm the role of gut microbiota in the formation of the alkene reduction metabolite, CD 6168.

-

Methodology:

-

Collect fresh fecal samples from healthy human donors.

-

Prepare a fecal homogenate in a reduced anaerobic buffer within an anaerobic chamber to maintain the viability of the anaerobic bacteria.

-

Incubate Deleobuvir with the fecal homogenate under strict anaerobic conditions at 37°C.

-

Collect samples at various time points and terminate the enzymatic activity.

-

Analyze the samples for the formation of CD 6168 using LC-MS/MS.

-

A control incubation without Deleobuvir and a heat-inactivated fecal homogenate control should be included to ensure that the metabolite formation is enzyme-mediated.

-

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways of Deleobuvir and the experimental workflows used to study them.

Caption: Metabolic pathways of Deleobuvir.

Caption: UGT reaction phenotyping workflow.

Caption: Gut microbiota metabolism workflow.

Conclusion

The biotransformation of Deleobuvir is a compelling case study demonstrating the critical importance of considering non-CYP450 metabolic pathways in drug development. The significant contributions of UGT-mediated glucuronidation and gut microbial reduction to the overall clearance of Deleobuvir highlight the limitations of standard in vitro metabolic screening models and emphasize the need for a more comprehensive assessment of drug metabolism. A thorough understanding of these non-CYP450 pathways is essential for accurately predicting the pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in response to Deleobuvir and other xenobiotics that are substrates for these enzymes. Future research should focus on identifying the specific UGT isoforms and gut bacterial enzymes involved in Deleobuvir's metabolism to further refine our understanding and predictive capabilities.

References

- 1. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gut microbiota and drug metabolism | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of deleobuvir, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

Deleobuvir: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral agent, it was a subject of extensive research and clinical investigation for the treatment of chronic HCV infection. Although its development was ultimately discontinued, the study of Deleobuvir has provided valuable insights into the mechanism of non-nucleoside inhibition of the HCV polymerase and the challenges of antiviral drug development. This technical guide provides an in-depth overview of Deleobuvir, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and resistance pathways. Detailed experimental protocols for key assays used in its evaluation are also presented to facilitate further research in this area.

Introduction: The Hepatitis C Virus Replication Cycle

The hepatitis C virus is a single-stranded RNA virus that primarily infects hepatocytes. Its replication is a multi-step process that relies on a complex interplay between viral and host factors. A critical enzyme in this cycle is the NS5B polymerase, an RNA-dependent RNA polymerase responsible for replicating the viral genome. The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the lack of a homologous enzyme in human cells.

Mechanism of Action of Deleobuvir

Deleobuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, Deleobuvir binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

Specifically, Deleobuvir binds reversibly and non-covalently to a distinct allosteric site known as thumb-pocket 1 of the NS5B polymerase.[2][3] This binding event prevents the conformational changes required for the initiation of RNA synthesis, thereby halting viral replication.

In Vitro and In Vivo Activity

Deleobuvir has demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. Its efficacy varies between subtypes, with greater potency observed against genotype 1b compared to genotype 1a.

Table 1: In Vitro Activity of Deleobuvir

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 (nM) | 23 | 11 | [3] |

In early clinical trials, Deleobuvir monotherapy resulted in a dose-dependent reduction in HCV RNA levels in patients with chronic HCV genotype 1 infection.[4] In a phase 1b study, patients without cirrhosis receiving Deleobuvir for 5 days showed median HCV RNA reductions of up to 3.8 log10 IU/mL.[4] Patients with cirrhosis also exhibited significant viral load reductions.[4]

Pharmacokinetics and Metabolism

A human mass balance study following a single 800 mg oral dose of [14C]Deleobuvir provided detailed insights into its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Deleobuvir and its Major Metabolites in Healthy Subjects

| Parameter | Deleobuvir | Deleobuvir-acyl glucuronide | CD 6168 (alkene reduction metabolite) | Reference |

| Tmax (h) | 3.5 - 5 | ~3.0 - 5.0 | ~3.5 - 5.0 | [5] |

| t1/2 (h) | ~3 | ~3 | ~3 | [1][5] |

| Major Excretion Route | Feces (~95%) | - | - | [1] |

The study identified two major circulating metabolites: an acyl glucuronide and an alkene reduction product (CD 6168), which is formed by gut bacteria.[1][5] Both Deleobuvir and the CD 6168 metabolite were the primary components found in fecal samples.[1] In vitro studies confirmed that the reduction of Deleobuvir to CD 6168 is mediated by anaerobic gut microbiota.[2]

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance is a key consideration for Deleobuvir. In vitro and clinical studies have identified specific amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.

The most prominent resistance-associated substitutions (RASs) for Deleobuvir are located at position P495 in the thumb-pocket 1 binding site.[3] The P495L substitution, in particular, has been shown to decrease sensitivity to Deleobuvir by 120- to 310-fold.[3]

Table 3: Deleobuvir Resistance-Associated Substitutions

| Substitution | Location | Fold-Change in EC50 | Reference |

| P495L/S/T | NS5B Thumb-Pocket 1 | 120-310 | [3] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

[3H]-UTP (radiolabeled nucleotide)

-

Unlabeled ATP, CTP, GTP, UTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM KCl)

-

Deleobuvir or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, RNA template, and RNA primer.

-

Add serial dilutions of Deleobuvir or test compound to the reaction mixture.

-

Initiate the reaction by adding the nucleotide mixture (including [3H]-UTP) and recombinant NS5B polymerase.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Transfer the reaction products to a filter plate (e.g., DE81) and wash to remove unincorporated nucleotides.

-

Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a no-drug control and determine the IC50 value by non-linear regression analysis.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a more physiologically relevant setting. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon, which can replicate autonomously.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

Deleobuvir or other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Deleobuvir or test compounds for a defined period (e.g., 72 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50).

-

Calculate the percent inhibition of replicon replication for each compound concentration and determine the EC50 value. The selectivity index (SI) can be calculated as CC50/EC50.

References

- 1. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of deleobuvir, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defining the Role of Gut Bacteria in the Metabolism of Deleobuvir: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antiviral Profile of Deleobuvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral drug development. Deleobuvir binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication. This document provides a comprehensive overview of the initial preclinical data on Deleobuvir's antiviral activity, focusing on its in vitro efficacy, experimental methodologies, and mechanism of action.

In Vitro Antiviral Activity

The antiviral activity of Deleobuvir has been primarily assessed using HCV subgenomic replicon systems. These systems are powerful tools for studying viral replication in a controlled cell culture environment. The replicon-containing cells, typically derived from the human hepatoma cell line Huh-7, harbor a modified HCV genome that can replicate autonomously without producing infectious virus particles.[2] The efficacy of an antiviral compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed. Conversely, the 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50, known as the selectivity index (SI), is a critical measure of a drug's therapeutic window.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Deleobuvir against different HCV genotypes.

| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Deleobuvir | 1a | Huh-7 based | 23 | >10 | >435 | [1] |

| Deleobuvir | 1b | Huh-7 based | 11 | >10 | >909 | [1] |

Note: Specific CC50 values for Deleobuvir in preclinical studies are not widely published. However, for a viable drug candidate, CC50 values are generally expected to be significantly higher than EC50 values, often in the >10 µM range, to ensure a favorable safety profile. The Selectivity Index is calculated based on an assumed CC50 of >10 µM.

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase-Based)

This protocol outlines a standard method for determining the in vitro antiviral activity of a compound using an HCV subgenomic replicon system with a luciferase reporter.[3][4]

a. Cell Line and Culture:

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a luciferase reporter gene.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain the replicon.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

Cell Seeding: Plate the HCV replicon cells in 96-well or 384-well opaque plates at a density that ensures they are in the exponential growth phase at the end of the assay.

-

Compound Preparation: Prepare a serial dilution of Deleobuvir in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept constant and non-toxic (typically ≤0.5%).

-

Compound Addition: Add the diluted compound to the cell plates. Include appropriate controls: a vehicle control (DMSO only) representing 0% inhibition and a positive control (a known potent HCV inhibitor) representing 100% inhibition.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

c. Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine the compound's toxicity to the host cells.

a. Cell Line and Culture:

-

Use the same Huh-7 parental cell line (without the replicon) as used for the replicon assay.

b. Assay Procedure:

-

Cell Seeding: Plate the Huh-7 cells in 96-well or 384-well clear plates.

-

Compound Addition: Add the same serial dilutions of Deleobuvir as used in the replicon assay.

-

Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

-

Viability Assay: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[5] The absorbance reading is proportional to the number of viable cells.

c. Data Analysis:

-

Normalize the viability data to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Calculate the CC50 value using a similar dose-response curve fitting method as for the EC50.

Mechanism of Action and Experimental Workflow

HCV Replication Cycle and Deleobuvir's Point of Inhibition

Deleobuvir targets the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. The following diagram illustrates the HCV life cycle and highlights the step inhibited by Deleobuvir.[6][7][8]

Caption: HCV life cycle and the inhibitory action of Deleobuvir on RNA replication.

Deleobuvir's Interaction with NS5B Polymerase

Deleobuvir is a non-nucleoside inhibitor that binds to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1". This binding event induces a conformational change in the enzyme, which prevents the initiation of RNA synthesis.

Caption: Mechanism of action of Deleobuvir on the HCV NS5B polymerase.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the logical flow of the in vitro experiments conducted to determine the antiviral efficacy and cytotoxicity of Deleobuvir.

Caption: Workflow for determining the in vitro antiviral activity of Deleobuvir.

Resistance Profile

In vitro studies have identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase that are associated with decreased susceptibility to Deleobuvir. The key resistance-associated variants (RAVs) have been mapped to positions P495, P496, and V499.[9][10] Notably, the P495L substitution has been shown to confer a significant decrease in sensitivity to the drug.[9] The emergence of these RAVs is a critical consideration in the development of combination therapies to mitigate the risk of treatment failure.

Conclusion

The initial preclinical data for Deleobuvir demonstrate its potent and selective in vitro antiviral activity against HCV genotypes 1a and 1b. As a non-nucleoside inhibitor of the NS5B polymerase, it represents a targeted therapeutic approach to inhibiting viral replication. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and other antiviral candidates. Further investigation into its efficacy against a broader range of HCV genotypes and its performance in combination with other direct-acting antivirals is warranted to fully characterize its therapeutic potential. The identified resistance profile underscores the importance of combination therapy in the management of HCV infection.

References

- 1. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HuH7 Cells [cytion.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iasusa.org [iasusa.org]

- 8. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]